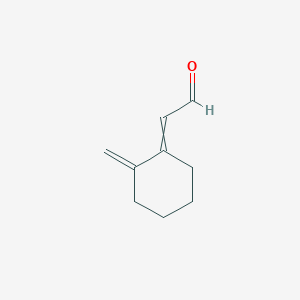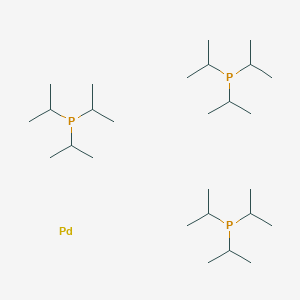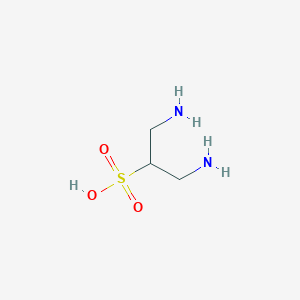
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C3H4ClF4O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and an ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of chloromethyl methyl ether with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons and alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various ether derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used in the preparation of ethers and as a protecting group in organic synthesis.
Uniqueness
2-(Chloromethoxy)-1,1,1,2-tetrafluoroethane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
56885-26-8 |
|---|---|
Fórmula molecular |
C3H3ClF4O |
Peso molecular |
166.50 g/mol |
Nombre IUPAC |
2-(chloromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H3ClF4O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
Clave InChI |
GNKJCHWXVREVKW-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)




![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)



![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
